molecular formula C4H7ClO2S B2886709 (2-Chloroethanesulfonyl)ethene CAS No. 7327-58-4

(2-Chloroethanesulfonyl)ethene

Cat. No. B2886709
CAS RN: 7327-58-4
M. Wt: 154.61
InChI Key: XSFWXFNRRQJFKN-UHFFFAOYSA-N
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Description

“(2-Chloroethanesulfonyl)ethene” is a chemical compound with the CAS Number: 7327-58-4 . It has a molecular weight of 154.62 .

Scientific Research Applications

Synthesis of High-Value Chemicals

(2-Chloroethanesulfonyl)ethene: is utilized in the synthesis of high-value chemicals through electrocatalysis. This process is particularly significant in the context of sustainable energy solutions, as it aligns with the goal of minimizing environmental footprints .

Electrocatalyst Synthesis

The compound serves as a solvent in the synthesis of electrocatalysts. Its role in this domain is crucial due to the eco-friendly, safe, and cost-effective nature of the solvents used in the process .

Material Innovation

(2-Chloroethanesulfonyl)ethene: is involved in material innovation, especially in the development of new materials for electrocatalysis. This application leverages the unique properties of the compound to enhance the performance of electrocatalytic materials .

Reaction Media for Electrocatalysis

It is also used as a reaction medium in electrocatalysis. The compound’s properties make it an excellent medium for various electrocatalytic reactions, contributing to the advancement of this field .

Green Chemistry Applications

(2-Chloroethanesulfonyl)ethene: plays a role in green chemistry applications, particularly in the transformation of CO2, biomass, and waste plastics. Its use in green solvents contributes to the development of more sustainable chemical processes .

Synthesis of Dithiazepine Dioxides

The compound is employed in the one-pot sulfonylation/intramolecular thia-Michael protocol for the synthesis of 1,5,2-dithiazepine 1,1-dioxides. This showcases its versatility in complex chemical syntheses .

Preparation of Vinyl Sulfonamides

Lastly, (2-Chloroethanesulfonyl)ethene is used in the synthesis of vinyl sulfonamides, which are important intermediates in organic synthesis. The compound’s reactivity is leveraged to create various moieties, including furan, carbocyclic, semi-cyclic, or acyclic 1,3-diene structures .

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloroethanesulfonyl chloride, indicates that it is toxic if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is fatal if inhaled .

Future Directions

While specific future directions for “(2-Chloroethanesulfonyl)ethene” are not mentioned in the search results, there is ongoing research into the properties and potential applications of similar compounds .

properties

IUPAC Name

1-chloro-2-ethenylsulfonylethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2S/c1-2-8(6,7)4-3-5/h2H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFWXFNRRQJFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90994000
Record name (2-Chloroethanesulfonyl)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90994000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloroethanesulfonyl)ethene

CAS RN

7327-58-4
Record name 2-Chloroethyl vinyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Chloroethanesulfonyl)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90994000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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